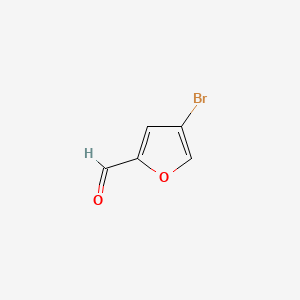

4-Bromo-2-furaldehyde

Descripción general

Descripción

4-Bromo-2-furaldehyde is a brominated derivative of furan, a heterocyclic aromatic compound. It serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The presence of the bromine atom on the furan ring makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the bromination of 2-furancarboxaldehyde to yield 4,5-dibromo-2-furancarboxaldehyde, which can be further processed to obtain the desired 4-bromo derivative . Another method includes the use of 2-furaldehyde as a starting material, which undergoes a series of reactions to produce chiral 3-bromo-2(5H)-furanone, a closely related compound . Additionally, the synthesis of 4-bromo-2-furancarboxaldehyde's ethylene acetal and its pinacolborane derivative has been described, showcasing the compound's potential in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a derivative of this compound, was determined by single-crystal XRD and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that stabilize the crystal structure.

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The bromo group acts as a synthetic handle for palladium-mediated couplings and nucleophilic substitutions, allowing for the generation of a wide range of substituted compounds . The reactivity of the bromo group also enables the formation of novel hydrazone Schiff base compounds through condensation reactions . Furthermore, the compound's reactivity has been utilized in the synthesis of 1,2,4-trisubstituted furans via a sequential Passerini/Wittig/Isomerization reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the bromine atom and the furan ring. These properties are crucial for the compound's reactivity and its application in organic synthesis. The compound's derivatives exhibit a range of interactions, such as hydrogen bonding and π-π stacking, which are important for their stability and reactivity . The electronic properties, such as HOMO-LUMO gaps and hyperpolarizability, have been studied to understand the compound's potential in electronic applications .

Aplicaciones Científicas De Investigación

Synthesis of Furan Compounds

- 4-Bromo-2-furaldehyde can be used to synthesize new furan compounds with multiple substituents. This was demonstrated in a study where nitration of 4,5-dibromo-2-furaldehyde led to the formation of furanmethanediol diacetate and other furan derivatives (Tarasova & Gol'dfarb, 1965).

Synthesis of Optically Active Furanones

- Highly optically active 4-substituted-2(5H)-furanones can be synthesized from chiral 3-bromo-2(5H)-furanone, which is derived from 2-furaldehyde. These furanones are useful in various chemical applications, including pharmaceuticals (Fan et al., 2010).

Preparation of 5-Substituted 2-Furaldehydes

- A study has shown that 5-substituted 2-furaldehydes can be prepared through Pd-catalyzed cross-coupling reactions, highlighting the compound's utility in synthesizing diverse furan derivatives (Kim & Rieke, 2013).

Synthesis of Heteroaryl-Furaldehyde Compounds

- Palladium-catalyzed direct coupling of 5-bromo-2-furaldehyde has been used to synthesize compounds with 5-heteroaryl-2-furaldehyde type functionality, demonstrating its application in organic electronics (Kainulainen & Heiskanen, 2016).

Formation of 4,5-Diaminocyclopent-2-enones

- Lewis acid-catalyzed reactions of 2-furaldehyde with secondary amines have been used to form 4,5-diaminocyclopent-2-enones, a reaction that underscores the compound's utility in synthesizing novel cyclic compounds (Li & Batey, 2007).

Synthesis of Mercapto- and Selenolaldehydes

- Research has shown that 2-Bromo-3-benzo[b]furaldehyde can react with sodium hydrosulfide or hydroselenide to produce isomeric mercapto- and selenolbenzo furaldehydes. These compounds are useful in synthesizing bifunctional and complex-forming compounds (Litvinov et al., 1990).

Potentiometric Sensors for 2-Furaldehyde

- A 2-furaldehyde-selective PVC-membrane electrode has been developed based on tetrabenzyl ether Calix[4]arene. This application demonstrates the potential for using 2-furaldehyde in the development of chemical sensors (Shamsipur et al., 2009).

Biomass Conversion to Renewable Chemicals

- This compound has been used in the conversion of biomass-based 2-furaldehyde for the production of renewable chemicals like succinic acid, highlighting its role in green chemistry and sustainable industrial processes (Choudhary et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .

Mode of Action

This compound interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .

Biochemical Pathways

The inhibition of IL-8 binding to CXCR2 and CXCR1 by this compound affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.

Análisis Bioquímico

Biochemical Properties

It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .

Cellular Effects

Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .

Molecular Mechanism

It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

It is known to be a solid at room temperature with a melting point of 54-58 °C .

Metabolic Pathways

Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .

Propiedades

IUPAC Name |

4-bromofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGBBKQOSUHKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373692 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21921-76-6 | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?

A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)